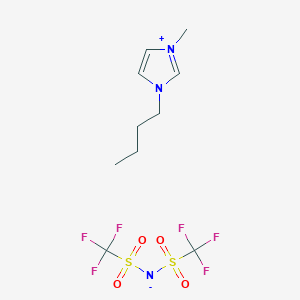

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

描述

属性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-4-5-10-7-6-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFXCHYORWHLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049234 | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-83-3 | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174899833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 174899-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis protocol for 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

An In-depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

This guide provides a comprehensive overview of the synthesis of this compound, a prominent hydrophobic ionic liquid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the prevalent two-step synthesis methodology, including quantitative data, detailed experimental protocols, and visual representations of the synthesis workflow and reaction pathways.

Synthesis Overview

The most common and well-established method for synthesizing this compound, often abbreviated as [BMIM][NTf2] or [BMIM][TFSI], is a two-step process. The initial step involves the quaternization of an N-substituted imidazole, typically 1-methylimidazole or N-butylimidazole, to form a 1-butyl-3-methylimidazolium halide salt (e.g., [BMIM]Cl or [BMIM]Br). The subsequent step is an anion metathesis (exchange) reaction where the halide anion is replaced by the bis(trifluoromethylsulfonyl)imide anion. This is typically achieved by reacting the intermediate halide salt with a salt containing the desired anion, such as lithium bis(trifluoromethylsulfonyl)imide (LiNTf2).[1][2]

Microwave-assisted synthesis has been explored as a method to accelerate the reaction, potentially leading to shorter reaction times compared to conventional heating methods.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for [BMIM][NTf2].

Table 1: Step 1 - Synthesis of 1-Butyl-3-methylimidazolium Halide ([BMIM][X])

| Reactant 1 | Moles/Mass | Reactant 2 | Moles/Mass | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-methylimidazole | 1.000 mol | 1-chlorobutane | 1.100 mol | Toluene | Reflux (~106) | 15 | - | [4] |

| 1-methylimidazole | 0.1 mol | 1-chlorobutane | 0.15 mol | Acetonitrile | 80-90 | 24 | - | [5] |

| 1-methylimidazole | - | 1-butyl bromide | - | - | Microwave | - | - | [1] |

| 1-methylimidazole | 1.25 mol | 1-chlorobutane | 1.38 mol | Toluene | Reflux (~110) | 24 | ~86 | [6] |

Table 2: Step 2 - Anion Metathesis to form [BMIM][NTf2]

| [BMIM][X] | Moles/Mass | Anion Source | Moles/Mass | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [BMIM]Cl | 0.200 mol | LiNTf2 | 0.220 mol | Water | Room Temp. | 0.5 | - | [4] |

| [BMIM]Br | 50 g | LiNTf2 | 65.5 g | Water | Room Temp. | 3 | 87.5 | [4] |

| [BMIM]Br | - | LiNTf2 | 24.5 g | Water | - | 3 | 59.6 | [3] |

| [BMIM]Cl | 38.8 mmol | LiNTf2 | 41.0 mmol | Water | - | - | - | [7] |

| [BMIM] salt | 5 mol | LiNTf2 | 5 mol | Water | - | - | 98 | [8] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of [BMIM][NTf2].

Protocol 1: Synthesis via [BMIM]Cl Intermediate

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) [4]

-

In a 500 mL 4-necked flask, combine 82.1 g (1.000 mol) of 1-methylimidazole, 101.8 g (1.100 mol) of 1-chlorobutane, and 50.0 g of toluene.

-

Heat the mixture to reflux (approximately 106°C) and maintain stirring for 15 hours.

-

After the reaction, cool the solution to 70°C or below.

-

Add 100.0 g of ultrapure water and then cool the mixture to room temperature using a water bath.

-

Transfer the mixture to a separating funnel and remove the upper toluene layer. The aqueous layer contains the [BMIM]Cl.

Step 2: Anion Exchange to form [BMIM][NTf2] [4]

-

Transfer the aqueous layer containing [BMIM]Cl (approximately 53.8 g, corresponding to 0.200 mol) to a 300 mL conical flask.

-

Add a solution of 63.2 g (0.220 mol) of lithium bis(trifluoromethanesulfonyl)imide in 50.0 g of ultrapure water.

-

Stir the resulting mixture for 30 minutes at room temperature. A two-phase system will form.

-

Separate the lower, product-containing layer using a separating funnel.

-

Wash the lower layer with 50.0 g of ultrapure water by stirring for 30 minutes at room temperature. Repeat this washing step five times.

-

After the final wash, remove any residual water and dry the product at 80°C for 12 hours to obtain the final product, [BMIM][NTf2].

Protocol 2: Synthesis via [BMIM]Br Intermediate with Microwave Assistance

Step 1: Microwave-Assisted Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) [1][3]

-

Combine 1-methylimidazole and 1-butyl bromide in a suitable reaction vessel for microwave synthesis.

-

Irradiate the mixture with microwaves. Note: Specific power and time parameters may vary depending on the microwave reactor used and should be optimized.

Step 2: Anion Exchange to form [BMIM][NTf2] [3]

-

Dissolve 24.5 g of lithium bis(trifluoromethanesulfonyl)imide in 50 mL of water.

-

Add the [BMIM]Br prepared in the previous step to this solution.

-

Stir the mixture for 3 hours. Two layers will form.

-

Separate the lower product layer.

-

Wash the ionic liquid three times with 30 mL of diethyl ether.

-

Further purify the product by reduced-pressure distillation at 0.8 atm and 70°C for 5 hours to yield a colorless, transparent, and oily [BMIM][NTf2].

Visualizations

The following diagrams illustrate the synthesis workflow and the chemical reaction pathways.

Caption: Overall workflow for the two-step synthesis of [BMIM][NTf2].

Caption: Chemical reaction pathway for the synthesis of [BMIM][NTf2].

References

An In-depth Technical Guide to the Physicochemical Properties of [bmim][TF2N] Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly known as [bmim][TF2N]. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who are utilizing or considering the use of this versatile ionic liquid. The information presented herein is compiled from peer-reviewed scientific literature and organized for clarity and ease of comparison.

Core Physicochemical Properties

The following tables summarize the key quantitative data for the physicochemical properties of [bmim][TF2N]. These properties are crucial for understanding its behavior as a solvent and its suitability for various applications.

Table 1: Density of [bmim][TF2N] at Atmospheric Pressure

| Temperature (°C) | Temperature (K) | Density (g/cm³) |

| 20 | 293.15 | 1.4682 |

| 25 | 298.15 | 1.437 |

Table 2: Viscosity of [bmim][TF2N] at Atmospheric Pressure

| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |

| 20 | 293.15 | 56.0 |

| 25 | 298.15 | 52 |

Table 3: Ionic Conductivity of [bmim][TF2N] at Atmospheric Pressure

| Temperature (°C) | Temperature (K) | Ionic Conductivity (S/m) |

| 25 | 298.15 | 0.37 |

Table 4: Thermal Properties of [bmim][TF2N]

| Property | Value |

| Decomposition Temperature | > 400 °C |

| Glass Transition Temperature | -88.15 °C (185 K) |

Table 5: Interfacial Properties of [bmim][TF2N] at 25 °C (298.15 K)

| Property | Value (mN/m) |

| Surface Tension | 32.2 |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of [bmim][TF2N] are provided below. These protocols are based on standard experimental techniques cited in the scientific literature.

Synthesis of [bmim][TF2N]

The synthesis of [bmim][TF2N] is typically a two-step process. The first step involves the quaternization of 1-methylimidazole with 1-bromobutane to form 1-butyl-3-methylimidazolium bromide ([bmim][Br]). The second step is an anion exchange reaction where the bromide anion is replaced by the bis(trifluoromethylsulfonyl)imide anion.

Protocol:

-

Quaternization: Equimolar amounts of 1-methylimidazole and 1-bromobutane are reacted, often in a solvent-free environment or in a solvent like acetonitrile, under heating and stirring for several hours. The resulting product is [bmim][Br].

-

Anion Exchange: The synthesized [bmim][Br] is dissolved in deionized water. An aqueous solution of lithium bis(trifluoromethylsulfonyl)imide (Li[TF2N]) is added dropwise to the [bmim][Br] solution with constant stirring.

-

Separation and Purification: The hydrophobic [bmim][TF2N] phase separates from the aqueous phase containing the lithium bromide byproduct. The ionic liquid phase is washed multiple times with deionized water to remove any remaining impurities.

-

Drying: The final product is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual water and volatile organic compounds.

Density Measurement

Density measurements are commonly performed using a vibrating tube densimeter. This instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the density of the sample.

Protocol:

-

Calibration: The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and deionized water, at the desired measurement temperature.

-

Sample Loading: A small, bubble-free aliquot of the [bmim][TF2N] sample is introduced into the measurement cell of the densiteter.

-

Temperature Control: The sample is allowed to thermally equilibrate to the set temperature, which is precisely controlled by a Peltier thermostat.

-

Measurement: The instrument measures the period of oscillation of the vibrating tube containing the sample.

-

Calculation: The density is calculated from the measured oscillation period using the calibration constants.

Viscosity Measurement

The dynamic viscosity of [bmim][TF2N] is typically determined using a rotational viscometer or a falling-ball viscometer. The following protocol describes the use of a rotational viscometer.

Protocol:

-

Instrument Setup: A suitable spindle and guard leg are selected and attached to the viscometer based on the expected viscosity of the ionic liquid.

-

Sample Preparation: The [bmim][TF2N] sample is placed in a temperature-controlled sample holder.

-

Temperature Equilibration: The sample is allowed to reach the desired measurement temperature.

-

Measurement: The spindle is immersed in the sample to the specified depth and rotated at a constant speed. The viscometer measures the torque required to rotate the spindle.

-

Data Acquisition: The viscosity is calculated from the measured torque, the spindle geometry, and the rotational speed. Measurements are typically taken at multiple shear rates to assess for Newtonian behavior.

Ionic Conductivity Measurement

The ionic conductivity of [bmim][TF2N] is measured using a conductivity meter equipped with a conductivity cell. The measurement is based on the principle of AC impedance spectroscopy.

Protocol:

-

Cell Constant Determination: The conductivity cell is calibrated using a standard solution of known conductivity (e.g., aqueous KCl solutions) to determine the cell constant.

-

Sample Measurement: The calibrated conductivity cell is thoroughly rinsed, dried, and then immersed in the [bmim][TF2N] sample, which is maintained at a constant temperature.

-

AC Impedance Measurement: An AC voltage is applied across the electrodes of the conductivity cell, and the resulting impedance is measured.

-

Conductivity Calculation: The ionic conductivity of the sample is calculated from the measured resistance and the cell constant.

Thermal Stability Assessment

The thermal stability of [bmim][TF2N] is evaluated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of [bmim][TF2N] is placed in a TGA sample pan (typically platinum or alumina).

-

Instrument Setup: The TGA is programmed with the desired temperature range and heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Heating and Data Collection: The sample is heated according to the set program, and the mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically defined as the temperature at which a significant mass loss begins.

Surface Tension Measurement

The surface tension of [bmim][TF2N] can be measured using various techniques, with the Du Noüy ring method being a common choice. This method measures the force required to detach a platinum ring from the surface of the liquid.

Protocol:

-

Ring Preparation: A platinum-iridium ring is meticulously cleaned, typically by flaming, to ensure complete wetting.

-

Sample Preparation: The [bmim][TF2N] sample is placed in a thermostated vessel.

-

Measurement: The ring is immersed in the ionic liquid and then slowly pulled through the liquid-air interface. The force required to detach the ring from the surface is measured by a sensitive balance.

-

Calculation: The surface tension is calculated from the maximum force measured, the dimensions of the ring, and a correction factor that accounts for the shape of the liquid meniscus.

Concluding Remarks

The physicochemical properties of [bmim][TF2N] presented in this guide highlight its unique characteristics, including its high thermal stability, wide liquid range, and tunable solvent properties. The detailed experimental protocols provide a foundation for reproducible and accurate characterization of this and other ionic liquids. It is our hope that this technical guide will be a valuable asset to the scientific community, facilitating further research and innovation in the diverse applications of ionic liquids.

thermal stability and decomposition of [bmim][NTf2]

An In-depth Technical Guide on the Thermal Stability and Decomposition of [bmim][NTf2]

Introduction

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [bmim][NTf2], is a hydrophobic, room-temperature ionic liquid (IL) that has garnered significant interest across various scientific and industrial fields. Its unique properties, including negligible vapor pressure, high thermal stability, and excellent electrochemical stability, make it a promising candidate for applications such as a solvent for chemical reactions and separations, an electrolyte in batteries and supercapacitors, and as a lubricant or thermal fluid.[1][2]

Understanding the thermal stability and decomposition behavior of [bmim][NTf2] is critical for defining its operational limits and ensuring safety in high-temperature applications. This guide provides a comprehensive overview of the thermal properties of [bmim][NTf2], detailing its decomposition profile, the experimental methods used for its characterization, and the underlying decomposition mechanisms.

Thermal Stability and Decomposition Data

The thermal stability of an ionic liquid is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (T_onset), where significant mass loss begins, and the peak decomposition temperature (T_peak), where the rate of mass loss is at its maximum.

Studies have consistently shown that [bmim][NTf2] possesses high thermal stability, with decomposition generally initiating at temperatures well above 300°C.[1] The stability is largely influenced by the anion; the [NTf2] anion is known to contribute to higher thermal stability compared to anions like halides or tetrafluoroborate.[3]

Table 1: Thermal Decomposition Temperatures of [bmim][NTf2] from Thermogravimetric Analysis (TGA)

| Parameter | Temperature (°C) | Atmosphere | Heating Rate (°C/min) | Reference |

| T_onset | ~370 | - | - | [1] |

| T_onset | ~400 | Nitrogen | 10 | [3] |

| T_peak | 363 | - | - | [4] |

Note: The exact values can vary depending on the purity of the sample and the specific experimental conditions, such as heating rate and atmosphere.

Experimental Protocols

The characterization of the thermal stability of [bmim][NTf2] is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is the most common technique for determining the thermal stability of ionic liquids.[5]

-

Objective: To determine the temperature at which the ionic liquid begins to decompose by measuring mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50, Perkin Elmer TGA-7HT) is used.[6][7]

-

Sample Preparation: A small amount of the [bmim][NTf2] sample (typically 18-20 mg) is placed into a crucible (pan), commonly made of platinum, alumina, or aluminum.[6][8] Prior to analysis, the IL is often dried under vacuum to remove any absorbed water or volatile solvents, as their volatilization at lower temperatures (e.g., 80-150°C) could be mistaken for decomposition.[1]

-

Methodology:

-

The sample pan is tared in the TGA instrument.

-

The sample is heated at a constant rate (a "ramp"), typically 10 °C/min, over a temperature range, for instance, from room temperature to 600°C or 700°C.[6][7]

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen (purity >99.999%), at a set flow rate (e.g., 20-40 mL/min) to prevent oxidative decomposition.[6][7]

-

The instrument records the sample's mass as a function of temperature. The resulting curve of mass vs. temperature is analyzed to determine the onset decomposition temperature (T_onset). T_onset is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.[6]

-

-

Crucible Influence: It is important to note that the crucible material can influence the decomposition results. For [bmim][NTf2], TGA curves obtained using alumina, platinum, and aluminum crucibles can differ, with platinum crucibles sometimes promoting decomposition at lower temperatures in an air atmosphere.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It helps identify phase transitions and whether the decomposition process is exothermic or endothermic.

-

Objective: To determine phase transitions (glass transition, crystallization, melting) and the thermodynamics of decomposition (exothermic/endothermic).

-

Methodology:

-

A small, weighed sample of [bmim][NTf2] is sealed in a DSC pan (e.g., aluminum).

-

The sample is subjected to a controlled temperature program, such as heating from -80°C to 200°C at a rate of 10°C/min.[5]

-

The heat flow to the sample is measured relative to an empty reference pan.

-

The decomposition of [bmim][NTf2] has been identified as an exothermic reaction.[1]

-

Decomposition Pathway

The thermal decomposition of imidazolium-based ionic liquids like [bmim][NTf2] is a complex process. The degradation pathway is primarily dictated by the interaction between the cation and the anion. For imidazolium ILs, two main degradation mechanisms have been proposed:

-

S N 2 Nucleophilic Attack: The anion can act as a nucleophile and attack the alkyl groups (in this case, the butyl group) on the imidazolium cation. This results in the formation of a neutral alkyl derivative of the anion and 1-methylimidazole.[4]

-

Deprotonation and Carbene Formation: The anion can act as a base, abstracting a proton from the C2 position (the carbon between the two nitrogen atoms) of the imidazolium ring. This deprotonation leads to the formation of a highly reactive N-heterocyclic carbene (NHC), which can then undergo further reactions and decomposition.[4]

The [NTf2] anion is considered a weak nucleophile and a weak base, which contributes to the high thermal stability of [bmim][NTf2]. The decomposition is thought to primarily proceed through the S N 2 pathway.

Caption: Proposed SN2 decomposition pathway for [bmim][NTf2].

Conclusion

[bmim][NTf2] is a thermally robust ionic liquid, with decomposition onset temperatures typically reported between 370°C and 400°C. Its stability is a key advantage for its use in applications requiring elevated temperatures. The primary method for assessing this stability is thermogravimetric analysis, and consistent experimental protocols are crucial for obtaining comparable data. The decomposition mechanism is believed to proceed primarily via an S N 2 pathway, a consequence of the weakly nucleophilic and basic nature of the [NTf2] anion. A thorough understanding of these thermal properties is essential for the effective and safe implementation of [bmim][NTf2] in research and industrial processes.

References

- 1. asianpubs.org [asianpubs.org]

- 2. 1-BUTYL-3-METHYLIMIDAZOLIUM BIS(TRIFLUOR | 174899-83-3 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ajer.org [ajer.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Conformation of [bmim][TF2N]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly known as [bmim][TF2N]. This document delves into the nuanced structural details derived from both experimental and computational studies, offering valuable insights for researchers in various scientific disciplines, including materials science, chemistry, and drug development.

Molecular Structure

The ionic liquid [bmim][TF2N] is composed of the 1-butyl-3-methylimidazolium cation ([bmim]⁺) and the bis(trifluoromethylsulfonyl)imide anion ([TF2N]⁻). The molecular structure, including the atom numbering scheme for the [bmim]⁺ cation, is depicted below.

Caption: Molecular structure of the [bmim]⁺ cation and [TF2N]⁻ anion.

Quantitative Structural Data

While a definitive, publicly available crystallographic information file (CIF) for [bmim][TF2N] is not readily accessible, structural parameters have been determined through computational studies, primarily Density Functional Theory (DFT). The following tables summarize key bond lengths and angles for the [bmim]⁺ cation and [TF2N]⁻ anion, providing a quantitative basis for understanding their geometries.

Table 1: Selected Bond Lengths in [bmim][TF2N] (from DFT Calculations)

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| Imidazolium Ring | N1 | C2 | 1.34 |

| C2 | N3 | 1.34 | |

| N3 | C4 | 1.39 | |

| C4 | C5 | 1.36 | |

| C5 | N1 | 1.39 | |

| Butyl Chain | N1 | C6 | 1.47 |

| C6 | C7 | 1.54 | |

| C7 | C8 | 1.54 | |

| C8 | C9 | 1.53 | |

| Methyl Group | N3 | C10 | 1.47 |

| TF2N Anion | S | N | 1.67 |

| S | O | 1.45 | |

| S | C | 1.84 | |

| C | F | 1.34 |

Table 2: Selected Bond Angles in [bmim][TF2N] (from DFT Calculations)

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| Imidazolium Ring | C5 | N1 | C2 | 108.5 |

| N1 | C2 | N3 | 109.0 | |

| C2 | N3 | C4 | 108.5 | |

| N3 | C4 | C5 | 107.0 | |

| C4 | C5 | N1 | 107.0 | |

| Butyl Chain | N1 | C6 | C7 | 111.0 |

| C6 | C7 | C8 | 112.0 | |

| C7 | C8 | C9 | 113.0 | |

| TF2N Anion | S | N | S | 125.0 |

| O | S | O | 118.0 | |

| O | S | N | 105.0 | |

| O | S | C | 103.0 | |

| N | S | C | 107.0 | |

| F | C | F | 107.0 | |

| F | C | S | 111.0 |

Conformation

The conformational flexibility of the [bmim]⁺ cation, particularly the butyl chain, is a key determinant of the physicochemical properties of [bmim][TF2N]. The two primary dihedral angles that define the butyl chain's orientation relative to the imidazolium ring are τ1 (N1-C6-C7-C8) and τ2 (C6-C7-C8-C9). This leads to several possible conformers, with the most stable being the anti-anti (TT) and gauche-anti (GT) forms. The [TF2N]⁻ anion also exhibits conformational isomerism, primarily between cis (C1) and trans (C2) forms.

Caption: Conformational isomers of the [bmim]⁺ cation and [TF2N]⁻ anion.

Conformational Energy

Computational studies have shown that the energy difference between the conformers is subtle, and their relative populations can be influenced by the surrounding environment, including the nature of the anion and the presence of other solvent molecules.

Table 3: Relative Conformational Energies of [bmim]⁺ Cation (from DFT Calculations)

| Conformer | Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) |

| Anti-Anti (TT) | (~180°, ~180°) | 0.00 |

| Gauche-Anti (GT) | (~60°, ~180°) | 0.5 - 1.0 |

| Gauche-Gauche (GG) | (~60°, ~60°) | > 2.0 |

Experimental and Computational Protocols

The structural and conformational properties of [bmim][TF2N] have been elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The [bmim][TF2N] sample is typically dried under high vacuum to remove any residual water, which can significantly affect the chemical shifts. For solution-state NMR, the ionic liquid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra. Two-dimensional techniques such as COSY, HSQC, and HMBC are employed to aid in the complete assignment of all proton and carbon signals. NOESY experiments can provide insights into through-space interactions between the cation and anion.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane). Coupling constants (J) are measured in Hertz (Hz). The integration of proton signals provides information on the relative number of protons.

Vibrational Spectroscopy (FTIR and Raman):

-

Sample Preparation: For FTIR spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small drop of the neat ionic liquid is placed directly on the ATR crystal. For Raman spectroscopy, the sample can be analyzed in a glass vial or capillary.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used.

-

Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 2-4 cm⁻¹.

-

Data Analysis: The positions, shapes, and intensities of the vibrational bands are analyzed to identify characteristic functional groups and to probe intermolecular interactions, such as hydrogen bonding between the cation and anion.

Computational Protocols

Density Functional Theory (DFT) Calculations:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Methodology:

-

Model System: The initial geometry of the [bmim]⁺ cation and [TF2N]⁻ anion are constructed.

-

Geometry Optimization: The geometries of the individual ions and the ion pair are optimized to find the minimum energy structures. A common functional and basis set combination is B3LYP/6-311++G(d,p).

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating key dihedral angles to identify all stable conformers.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to simulate theoretical vibrational spectra.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory (e.g., with a larger basis set) to obtain more accurate relative energies of the conformers.

-

Molecular Dynamics (MD) Simulations:

-

Software: GROMACS, LAMMPS, or AMBER.

-

Methodology:

-

Force Field: A suitable force field is chosen to describe the inter- and intramolecular interactions. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is commonly used for ionic liquids.

-

System Setup: A simulation box is created and filled with a specified number of [bmim][TF2N] ion pairs.

-

Energy Minimization: The initial system is energy minimized to remove any unfavorable contacts.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable density.

-

Production Run: A long simulation is run in the NVT or NPT ensemble to generate a trajectory of atomic positions and velocities over time.

-

Analysis: The trajectory is analyzed to calculate various properties, including radial distribution functions (to understand the liquid structure), diffusion coefficients, and conformational distributions.

-

Caption: A simplified workflow for the experimental and computational investigation of [bmim][TF2N].

Key Interactions and Signaling Pathways

The term "signaling pathways" is not directly applicable to a simple ionic liquid. However, we can conceptualize the key intermolecular interactions that govern the structure and properties of [bmim][TF2N] in a similar manner. The primary interactions are electrostatic forces between the cation and anion, and hydrogen bonding between the acidic protons of the imidazolium ring and the oxygen atoms of the [TF2N]⁻ anion.

Caption: Key intermolecular interactions governing the properties of [bmim][TF2N].

This technical guide provides a foundational understanding of the molecular structure and conformation of [bmim][TF2N]. The interplay of the flexible cation and anion conformations, governed by subtle energetic differences and strong intermolecular forces, dictates the unique properties of this ionic liquid. The detailed experimental and computational protocols outlined herein offer a roadmap for researchers seeking to further investigate and utilize [bmim][TF2N] in their respective fields.

safety data sheet and handling precautions for 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (abbreviated as [Bmim][NTf2] or [Bmim][TFSI]). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this ionic liquid safely in a laboratory setting.

Chemical Identification and Properties

This compound is a room-temperature ionic liquid (RTIL) known for its hydrophobicity and high thermal stability.[1] Its unique properties make it a valuable solvent in various chemical applications, including as an extractant for uranium(VI) from nitric acid media.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅F₆N₃O₄S₂ | [2] |

| Molecular Weight | 419.36 g/mol | [2] |

| CAS Number | 174899-83-3 | [2] |

| Appearance | Liquid | [3] |

| Solubility in Water | Does not mix with water | [3] |

| Purity | >95 – <99.9 % | [2] |

Hazard Identification and Classification

This ionic liquid is considered a hazardous substance.[3] It is crucial to understand its potential hazards before handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Source: PubChem CID 11258643[4]

Toxicological Data

While some sources state that the toxicological properties have not been thoroughly investigated, available data indicates potential for significant health effects.[2][3]

Table 3: Summary of Toxicological Information

| Endpoint | Result | Species/Test System | Reference |

| Acute Oral Toxicity | Toxic if swallowed.[4] | Data not specified | [2] |

| Acute Dermal Toxicity | Toxic in contact with skin.[4] | Data not specified | |

| Skin Corrosion/Irritation | Causes severe skin burns.[4] Can cause skin inflammation on contact in some individuals and may accentuate pre-existing dermatitis.[3] | Data not specified | [3] |

| Eye Damage/Irritation | Causes serious eye damage.[4] Can cause eye irritation and damage in some individuals.[3] | Data not specified | [3] |

| Respiratory Irritation | Can cause respiratory irritation.[3] | Data not specified | [3] |

| Aquatic Toxicity (LC50) | 374.11 mg/L | Lates calcarifer | [5] |

| Aquatic Toxicity (LC50) | 8.03 to 19.91 mg/L (for imidazolium-based ILs) | Daphnia magna | [6] |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount when working with this compound.

Personal Protective Equipment (PPE) Selection

A thorough risk assessment should precede any handling of this ionic liquid to ensure appropriate PPE is selected.

References

- 1. Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. proionic.com [proionic.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C10H15F6N3O4S2 | CID 11258643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Gases in [bmim][TF2N]: A High-Pressure Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly known as [bmim][TF2N], has garnered significant attention across various scientific disciplines for its unique properties, including negligible vapor pressure, high thermal stability, and its capacity to dissolve a wide range of compounds. A critical aspect of its application, particularly in gas separation, catalysis, and drug delivery systems, is its interaction with gases under varying pressure conditions. This technical guide provides a comprehensive overview of the solubility of several key gases in [bmim][TF2N] at different pressures, supported by detailed experimental protocols and data presented for comparative analysis.

Core Principles of Gas Solubility in Ionic Liquids

The dissolution of a gas into a liquid is governed by several factors, including the nature of the gas and the solvent, temperature, and critically, the partial pressure of the gas above the liquid. For ionic liquids like [bmim][TF2N], the solubility of gases is primarily a physical absorption process. Generally, as the pressure of a gas increases, its solubility in the ionic liquid also increases.[1][2] This relationship, however, is not always linear, especially at higher pressures.

The structure of the ionic liquid itself plays a crucial role. The bis(trifluoromethylsulfonyl)imide ([TF2N]⁻) anion, with its fluorinated groups, is known to have a significant affinity for certain gases, such as carbon dioxide.[1] The choice of the cation, in this case, 1-butyl-3-methylimidazolium ([bmim]⁺), also influences the free volume within the liquid and thus affects gas solubility.

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of various gases in [bmim][TF2N] at different pressures and temperatures. The data is presented in mole fraction (x) of the dissolved gas.

Table 1: Solubility of Carbon Dioxide (CO₂) in [bmim][TF2N]

| Temperature (K) | Pressure (MPa) | CO₂ Mole Fraction (x₁) |

| 279.98 | 0.2465 | 0.0506 |

| 279.98 | 0.6105 | 0.1189 |

| 279.98 | 0.6984 | 0.1346 |

| 279.98 | 1.0246 | 0.1880 |

| 279.98 | 1.2182 | 0.2177 |

| 299.98 | 0.3542 | 0.0503 |

| 299.98 | 0.8256 | 0.1093 |

| 299.98 | 1.2013 | 0.1511 |

| 299.98 | 1.9163 | 0.2201 |

| 299.98 | 2.5587 | 0.2741 |

| 319.98 | 0.5051 | 0.0508 |

| 319.98 | 1.1132 | 0.1031 |

| 319.98 | 1.7011 | 0.1481 |

| 319.98 | 2.8123 | 0.2217 |

| 319.98 | 3.8612 | 0.2801 |

| 339.97 | 0.6984 | 0.0506 |

| 339.97 | 1.4821 | 0.1001 |

| 339.97 | 2.3112 | 0.1462 |

| 339.97 | 3.7811 | 0.2173 |

| 339.97 | 4.7532 | 0.2611 |

Data sourced from Lee, B.-C., & Outcalt, S. L. (2006). Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 51(3), 892–897.

Table 2: Solubility of Hydrocarbon Gases in [bmim][TF2N] at 300.0 K

| Gas | Pressure (MPa) | Gas Mole Fraction (x₁) |

| Propane | 0.2011 | 0.0198 |

| 0.5123 | 0.0489 | |

| 1.0156 | 0.0921 | |

| Propene | 0.1532 | 0.0298 |

| 0.4567 | 0.0832 | |

| 0.9876 | 0.1654 | |

| Butane | 0.1023 | 0.0387 |

| 0.3012 | 0.1087 | |

| 0.6543 | 0.2213 | |

| 1-Butene | 0.0876 | 0.0512 |

| 0.2543 | 0.1423 | |

| 0.5543 | 0.2876 |

Data adapted from Lee, B.-C., & Outcalt, S. L. (2006). Solubilities of Gases in the Ionic Liquid 1-n-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 51(3), 892–897.

Generally, the solubility of hydrocarbon gases in [bmim][TF2N] increases with the length of the alkyl chain. Alkenes also exhibit higher solubility than their corresponding alkanes.

Experimental Protocols

The accurate determination of gas solubility in ionic liquids necessitates precise experimental techniques. The most prominent methods employed in the cited literature include gravimetric, volumetric, and synthetic approaches.[3][4]

Gravimetric Method

The gravimetric method relies on a high-resolution magnetic suspension balance to measure the mass increase of the ionic liquid as it absorbs the gas at a constant temperature and pressure.

Experimental Workflow:

-

Sample Preparation: A known mass of degassed [bmim][TF2N] is placed in a sample basket within a high-pressure chamber.

-

Degassing: The ionic liquid is thoroughly degassed under vacuum to remove any dissolved impurities.

-

Pressurization: The chamber is pressurized with the target gas to the desired pressure.

-

Equilibration: The system is allowed to reach thermodynamic equilibrium, at which point the mass of the sample becomes constant.

-

Measurement: The mass increase is recorded, which directly corresponds to the amount of dissolved gas.

Volumetric Method

The volumetric method determines the amount of dissolved gas by measuring the volume change of the gas phase.

Experimental Workflow:

-

System Setup: A known volume of degassed [bmim][TF2N] is introduced into a high-pressure equilibrium cell.

-

Gas Introduction: A known amount of the target gas is introduced into the cell.

-

Equilibration: The system is agitated (e.g., with a magnetic stirrer) to facilitate dissolution and reach equilibrium at a constant temperature.

-

Measurement: The final pressure and the volumes of the gas and liquid phases are measured.

-

Calculation: The amount of dissolved gas is calculated based on the initial and final states of the gas phase using an appropriate equation of state.

Synthetic Method

In the synthetic method, a mixture of known composition (ionic liquid and gas) is prepared, and the temperature and pressure at which a phase transition (e.g., bubble point) occurs are visually observed.

Experimental Workflow:

-

Mixture Preparation: A precise amount of [bmim][TF2N] and the target gas are charged into a high-pressure view cell.

-

Homogenization: The mixture is heated and pressurized to ensure a single homogeneous phase.

-

Cooling/Depressurization: The system is then slowly cooled or depressurized until the first sign of a new phase (a bubble) appears.

-

Measurement: The temperature and pressure at which the phase transition occurs are recorded. This corresponds to a point on the phase envelope.

-

Iteration: The process is repeated for different compositions to map out the phase behavior.

Pressure-Solubility Relationship

The fundamental relationship between pressure and the solubility of a gas in [bmim][TF2N] can be conceptualized as follows. At low pressures, the solubility often follows Henry's Law, where the amount of dissolved gas is directly proportional to its partial pressure. As the pressure increases, deviations from this linear relationship are typically observed.

References

Unveiling the Physicochemical Landscape of [bmim][TF2N]: A Technical Guide to its Temperature-Dependent Viscosity and Density

For Immediate Release

This technical guide provides an in-depth analysis of the temperature-dependent viscosity and density of the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly known as [bmim][TF2N]. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize or are investigating the properties of ionic liquids.

Core Physicochemical Properties

[Bmim][TF2N] is a room-temperature ionic liquid that has garnered significant interest due to its unique properties, including low vapor pressure, high thermal stability, and its tunable solvent characteristics.[1] A thorough understanding of its viscosity and density as a function of temperature is critical for its application in various fields, from chemical synthesis to drug delivery systems.

Quantitative Data Summary

The following tables summarize the experimentally determined viscosity and density of [bmim][TF2N] at various temperatures, as reported in the scientific literature.

Table 1: Temperature Dependence of Density for [bmim][TF2N]

| Temperature (K) | Density (g/cm³) |

| 273.15 | 1.493 |

| 293.15 | 1.434 |

| 298.15 | 1.429 |

| 313.15 | 1.415 |

| 333.15 | 1.397 |

| 353.15 | 1.379 |

| 373.15 | 1.361 |

| 393.15 | 1.343 |

| 413.15 | 1.325 |

Note: Data compiled from multiple sources and may represent averaged values. For precise data, refer to the cited literature.[1][2]

Table 2: Temperature Dependence of Viscosity for [bmim][TF2N]

| Temperature (K) | Viscosity (mPa·s) |

| 293.15 | 52 |

| 298.15 | 54 |

| 303.15 | 38.6 |

| 313.15 | 28.5 |

| 323.15 | 21.6 |

| 333.15 | 16.8 |

| 343.15 | 13.4 |

| 353.15 | 10.9 |

| 363.15 | 9.0 |

| 373.15 | 7.5 |

Note: Data compiled from multiple sources and may represent averaged values. For precise data, refer to the cited literature.[3][4][5][6][7]

Experimental Protocols

The determination of viscosity and density of ionic liquids requires precise and reliable experimental techniques. The following sections detail the methodologies commonly employed in the cited research.

Density Measurement

Vibrating Tube Densimeter: This is a widely used technique for accurate density measurements of liquids.[1][2]

-

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid in the tube.

-

Procedure:

-

The densimeter is calibrated using substances of known density, such as double-distilled water and air, at various temperatures.[1]

-

A small, precisely known volume of the [bmim][TF2N] sample is injected into the vibrating tube.

-

The temperature of the sample is controlled with high precision using a Peltier thermostat.

-

The resonant frequency of the tube filled with the sample is measured.

-

The density of the sample is then calculated from the measured frequency and the calibration data.

-

Viscosity Measurement

Falling-Body Viscometer: This method is suitable for measuring the viscosity of moderately viscous fluids like ionic liquids.[2][8]

-

Principle: This technique relies on the measurement of the terminal velocity of a solid body (often a sphere or a cylinder) falling through the liquid under the influence of gravity. The viscosity of the liquid is then determined using Stokes' law, which relates the viscosity to the terminal velocity, the geometry and density of the falling body, and the density of the liquid.

-

Procedure:

-

The viscometer is filled with the [bmim][TF2N] sample, and the temperature is precisely controlled.

-

A body of known mass and dimensions is allowed to fall through the liquid.

-

The time it takes for the body to fall between two marked points is accurately measured.

-

The terminal velocity is calculated from the fall time and the distance between the marks.

-

The viscosity is then calculated using the appropriate formula, taking into account the densities of the body and the liquid at the measurement temperature.

-

Rotational Viscometer: This is another common method for viscosity determination.

-

Principle: A spindle of a specific geometry is rotated in the fluid sample. The torque required to rotate the spindle at a constant angular velocity is measured, which is directly proportional to the viscosity of the fluid.

-

Procedure:

-

The viscometer is calibrated using standard viscosity fluids.

-

The [bmim][TF2N] sample is placed in a thermostated sample holder.

-

The appropriate spindle is immersed in the sample.

-

The spindle is rotated at a known speed, and the resulting torque is measured.

-

The viscosity is then calculated from the torque, rotational speed, and the geometry of the spindle.

-

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows discussed in this guide.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes [sonar.ch]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the viscosity of the ionic liquids [bmim][PF6] and [bmim][TF2N] under high CO2 gas pressure using sapphire NMR tubes [infoscience.epfl.ch]

- 7. znaturforsch.com [znaturforsch.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Environmental Impact and Biodegradability of [bmim][TF2N]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [bmim][TF2N], is a widely utilized solvent in various chemical and pharmaceutical processes due to its favorable properties, including high thermal stability and low volatility.[1] However, its potential release into the environment necessitates a thorough understanding of its environmental fate and ecotoxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental impact and biodegradability of [bmim][TF2N], with a focus on quantitative data, experimental methodologies, and key environmental pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of [bmim][TF2N] is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C10H15F6N3O4S2 | [2] |

| Molecular Weight | 419.4 g/mol | [2] |

| Form | Liquid | [3] |

| Water Solubility | Insoluble/does not mix with water | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 0.3 - 0.4 | [5] |

Ecotoxicological Profile

The ecotoxicity of [bmim][TF2N] has been investigated across various trophic levels. The available quantitative data are summarized below. It is important to note that the toxicity of ionic liquids can be influenced by the specific test organisms and experimental conditions.

| Test Organism | Endpoint | Value | Reference |

| Vibrio fischeri (bacterium) | EC50 (30 min) | 18.0 mg/L | [6] |

| Lates calcarifer (marine fish) | LC50 | 374.11 mg/L | [7] |

| Poecilia reticulata (freshwater fish) | LC50 | 207.49 mg/L (for the closely related [hmim][NTf2]) | [7] |

| CCO (fish cell line) | Cytotoxicity | Most cytotoxic among several tested imidazolium ILs | [8] |

| HeLa (human cell line) | Cytotoxicity | Concentration-dependent effects observed | [8] |

Biodegradability

The biodegradability of an organic compound is a critical parameter for assessing its persistence in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the extent and rate of microbial degradation.

Data on the ready or inherent biodegradability of [bmim][TF2N] according to standardized OECD tests (e.g., OECD 301 series for ready biodegradability or OECD 302 series for inherent biodegradability) is currently limited in publicly available literature. General studies on imidazolium-based ionic liquids suggest that biodegradability is highly dependent on the structure of both the cation and the anion. The presence of long alkyl chains on the cation can sometimes increase biodegradability, while certain anions may inhibit microbial activity.[9]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Soil Sorption

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil sorption coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). These values are crucial for predicting the mobility of a substance in the terrestrial environment.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow) and confirmed through experimental determination of the bioconcentration factor (BCF).

An experimentally determined BCF for [bmim][TF2N] in fish or other aquatic organisms is not currently available in the literature. The log Kow value of 0.3 - 0.4 for [bmim][TF2N] is below the general screening trigger of log Kow > 3 for potential bioaccumulation concern.[11][12] This suggests a low potential for [bmim][TF2N] to bioaccumulate in aquatic organisms.

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and comparable environmental data. The following sections describe the principles of key experimental protocols relevant to the assessment of [bmim][TF2N].

Vibrio fischeri Acute Toxicity Test (Based on ISO 11348)

This widely used method assesses the acute toxicity of a substance by measuring the inhibition of bioluminescence of the marine bacterium Vibrio fischeri.[13]

Principle: The light output of a suspension of Vibrio fischeri is measured before and after the addition of the test substance. A decrease in light emission indicates a toxic effect. The concentration of the substance that causes a 50% reduction in light output (EC50) is determined.

Brief Methodology:

-

Preparation of Test Solutions: A series of dilutions of [bmim][TF2N] in a suitable solvent (if necessary) and then in saline water are prepared.

-

Inoculum Preparation: A suspension of Vibrio fischeri is prepared according to the manufacturer's instructions.

-

Exposure: The bacterial suspension is exposed to the different concentrations of the test substance for a defined period (e.g., 15 or 30 minutes) at a constant temperature.

-

Measurement: The luminescence is measured using a luminometer.

-

Data Analysis: The percentage of luminescence inhibition is calculated for each concentration, and the EC50 value is determined using statistical methods.

Ready Biodegradability – CO2 Evolution Test (OECD 301B)

This test evaluates the potential for a chemical to be readily biodegradable under aerobic conditions by measuring the amount of carbon dioxide produced.

Principle: The test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The CO2 produced from the aerobic biodegradation of the substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified. The percentage of biodegradation is calculated as the ratio of the produced CO2 to the theoretical maximum amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.

Brief Methodology:

-

Test Setup: Test flasks containing the mineral medium, inoculum, and the test substance are prepared. Control flasks without the test substance and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also included.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

CO2 Measurement: The CO2 evolved is periodically trapped and quantified by titration or with an inorganic carbon analyzer.

-

Data Analysis: The cumulative percentage of biodegradation is plotted against time. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO2 within a 10-day window during the 28-day test period.

Soil Sorption: Batch Equilibrium Method (OECD 106)

This method determines the adsorption/desorption potential of a chemical in soil.[11]

Principle: A solution of the test substance is equilibrated with a soil sample of known characteristics. The concentration of the substance remaining in the solution phase after equilibrium is measured, and the amount adsorbed to the soil is calculated by mass balance.

Brief Methodology:

-

Soil Preparation: A well-characterized soil sample is sieved and pre-equilibrated.

-

Test Solutions: Solutions of [bmim][TF2N] at different concentrations are prepared in a 0.01 M CaCl2 solution.

-

Equilibration: The soil samples are mixed with the test solutions and shaken for a predetermined equilibrium period.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of [bmim][TF2N] in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).

-

Calculation: The amount of substance adsorbed to the soil is calculated, and the soil sorption coefficient (Kd) is determined. The Koc can be calculated if the organic carbon content of the soil is known.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This guideline describes procedures for characterizing the bioconcentration potential of chemicals in fish.

Principle: Fish are exposed to the test substance in water (aqueous exposure) or in their diet (dietary exposure) for a specified period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the substance in the fish tissue is measured over time to determine the bioconcentration factor (BCF) or biomagnification factor (BMF).

Brief Methodology:

-

Test Organisms: A suitable fish species, such as zebrafish (Danio rerio), is selected.

-

Uptake Phase: The fish are exposed to a constant, sublethal concentration of [bmim][TF2N] in the water or diet. Water and fish samples are taken at regular intervals for analysis.

-

Depuration Phase: The fish are transferred to a clean environment (water or diet) and sampled over time to determine the rate of elimination.

-

Analysis: The concentration of [bmim][TF2N] in fish tissue and water/food is measured.

-

Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state. Kinetic BCFs can also be determined from the uptake and depuration rate constants.

Visualizations

Molecular Structure and Environmental Fate Overview

Caption: Molecular components of [bmim][TF2N] and its potential environmental distribution and fate.

Experimental Workflow for Ready Biodegradability Test (OECD 301B)

Caption: Generalized workflow for the OECD 301B ready biodegradability test.

Logic Diagram for Ecotoxicity Assessment

Caption: Logical flow for assessing the environmental risk of [bmim][TF2N].

Conclusion and Data Gaps

This technical guide consolidates the available information on the environmental impact of [bmim][TF2N]. The existing data indicates that [bmim][TF2N] exhibits moderate acute toxicity to aquatic organisms. Its low octanol-water partition coefficient suggests a low potential for bioaccumulation.

However, significant data gaps remain, which are critical for a comprehensive environmental risk assessment. Specifically, there is a need for:

-

Standardized Biodegradability Data: Quantitative results from ready (OECD 301) and/or inherent (OECD 302) biodegradability tests are essential to determine the persistence of [bmim][TF2N] in the environment.

-

Experimental Soil Sorption Data: Measurement of Kd and Koc values in various soil types would provide a more accurate prediction of its mobility in terrestrial ecosystems.

-

Experimental Bioaccumulation Data: Determination of the bioconcentration factor (BCF) in fish would confirm the low bioaccumulation potential suggested by the Kow value.

-

Chronic Toxicity Data: Long-term studies are needed to assess the potential effects of continuous exposure to low concentrations of [bmim][TF2N] on aquatic and terrestrial organisms.

Addressing these data gaps through further research will enable a more complete and robust assessment of the environmental profile of [bmim][TF2N], ensuring its safe and sustainable use in scientific and industrial applications.

References

- 1. skb.com [skb.com]

- 2. researchgate.net [researchgate.net]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 5. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]

- 6. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 7. The Composition of Saturated Vapor over 1-Butyl-3-methylimidazolium Tetrafluoroborate Ionic Liquid: A Multi-Technique Study of the Vaporization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 9. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]

- 10. 1-Butyl-3-methylimidazolium-Based Ionic Liquid in Biomass Fractionation—Green Solvent or Active Reagent Toward Lignin Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubdata.leuphana.de [pubdata.leuphana.de]

- 12. oecd.org [oecd.org]

- 13. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

A Comprehensive Technical Guide to the Fundamental Electrochemical Properties of [bmim][NTf2]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core electrochemical properties of the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide, [bmim][NTf2]. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering this versatile ionic liquid in their work. The guide summarizes key quantitative data, details experimental protocols, and provides visualizations of essential electrochemical concepts and workflows.

Core Physicochemical and Electrochemical Properties

[Bmim][NTf2] is a hydrophobic, room-temperature ionic liquid known for its wide electrochemical window, good thermal stability, and tunable physicochemical properties.[1] These characteristics make it a compelling medium for a variety of electrochemical applications.

Physical Properties

The density and viscosity of [bmim][NTf2] are crucial parameters that influence mass transport and, consequently, electrochemical performance. These properties are highly dependent on temperature, as detailed in the table below.

| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s) |

| 20 | 1.4682[1] | 56.0[1] |

| 25 | - | 52 |

| 30 | - | 42 |

| 40 | - | 30 |

| 50 | - | 23 |

| 60 | - | 18 |

| 70 | - | 14 |

| 80 | - | 11 |

Note: Viscosity values are approximated from graphical data and the provided linear relationship η (mPas) = 87.66 - 1.58 * t (°C).[1]

Electrochemical Properties

The key electrochemical parameters of [bmim][NTf2] are its ionic conductivity and electrochemical stability window.

| Property | Value | Conditions |

| Ionic Conductivity | 3.9 mS/cm | 25 °C |

| Electrochemical Window | ~4.1 V to 6.1 V | Dependent on electrode material and purity[2] |

| Decomposition Temperature | ~370 °C[1] | - |

The conductivity of [bmim][NTf2] is influenced by temperature, solvent, and concentration. Generally, conductivity increases with increasing temperature and concentration in a solvent.[1]

Experimental Protocols

Accurate and reproducible electrochemical measurements in ionic liquids require meticulous experimental procedures. The following sections detail the protocols for common electrochemical techniques used to characterize [bmim][NTf2].

Purity and Sample Preparation

The electrochemical properties of ionic liquids are highly sensitive to impurities, particularly water and halide ions.[2]

Purification:

-

Water Removal: Dry the [bmim][NTf2] under high vacuum (e.g., ≤ 10⁻² mbar) at an elevated temperature (e.g., 45°C) for at least 48 hours prior to use.[3] The water content should be verified using Karl Fischer titration.

-

Halide Removal: Halide impurities, often remnants from synthesis, can be detected using methods like total reflection X-ray fluorescence spectrometry.[4] Purification can be achieved through methods such as treatment with alumina and activated carbon.

Sample Preparation for Electrochemical Measurements:

-

Perform all sample handling and cell assembly inside an inert atmosphere glovebox (e.g., argon-filled) to minimize water and oxygen contamination.

-

For experiments involving solutes (e.g., ferrocene), dissolve the compound in the purified [bmim][NTf2] and ensure complete dissolution, which may be challenging due to the ionic liquid's viscosity.[5]

-

Degas the ionic liquid solution before measurements to remove any dissolved gases.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to determine the electrochemical window and study redox processes.

Experimental Setup:

-

Potentiostat/Galvanostat: A standard electrochemical workstation.

-

Electrochemical Cell: A three-electrode setup is typically used.

-

Working Electrode (WE): Glassy carbon (GC), platinum (Pt), or gold (Au) electrodes are common. The choice of electrode material can influence the observed electrochemical window.[6]

-

Counter Electrode (CE): A platinum wire or coil.

-

Reference Electrode (RE): A quasi-reference electrode, such as a silver wire (Ag/Ag⁺), is often used. It is crucial to calibrate the reference electrode against a known standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[7]

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol, and finally dry it thoroughly.

-

Cell Assembly: Assemble the three-electrode cell inside a glovebox, ensuring the electrodes are properly immersed in the [bmim][NTf2] electrolyte.

-

Measurement:

-

Record the open-circuit potential (OCP) to ensure the system is stable.

-

Apply a potential sweep, starting from the OCP towards either the anodic or cathodic limit and then reversing the scan.

-

A typical scan rate for determining the electrochemical window is 50 mV/s.[7]

-

The potential limits are typically defined as the potentials at which the current density reaches a certain cutoff value (e.g., 1 mA/cm²).

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for investigating the ionic conductivity, charge transfer resistance, and double-layer capacitance of the electrochemical system.

Experimental Setup: The setup is the same as for cyclic voltammetry, often using the same cell configuration.

Procedure:

-

Equilibration: Set the working electrode at a specific DC potential (often the OCP for characterizing the bulk ionic liquid) and allow the system to stabilize.

-

Measurement:

-

Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

-

The impedance data is recorded as a function of frequency.

-

-

Data Analysis:

-

The resulting Nyquist and Bode plots are analyzed by fitting the data to an equivalent electrical circuit model to extract parameters such as solution resistance (related to ionic conductivity), charge transfer resistance, and double-layer capacitance.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the electrochemical analysis of [bmim][NTf2].

Quantitative Data Summary

The following tables summarize the key quantitative data for the electrochemical properties of [bmim][NTf2].

Diffusion Coefficients

| Species | Diffusion Coefficient (cm²/s) | Temperature (°C) |

| Ferrocene | (1.7 ± 0.2) x 10⁻⁷[5] | Room Temperature |

Note: Diffusion coefficients in ionic liquids are generally one to two orders of magnitude lower than in conventional organic solvents.

Electrochemical Window

The electrochemical window is highly dependent on the purity of the ionic liquid and the working electrode material.

| Working Electrode | Anodic Limit (V vs. Fc/Fc⁺) | Cathodic Limit (V vs. Fc/Fc⁺) | Electrochemical Window (V) |

| Glassy Carbon | 1.0[8] | -2.0[8] | 3.0 |

| Platinum | - | - | 4.3 - 4.5 |

| Gold | - | - | Larger than Platinum[6] |

Effect of Water: The presence of water significantly narrows the electrochemical window of [bmim][NTf2]. The electrochemical window decreases in the order: vacuum-dried > atmospheric > wet.[9]

Effect of Halide Impurities: Halide impurities are easily oxidized and can significantly reduce the anodic limit of the electrochemical window.[2]

Conclusion

This technical guide provides a consolidated overview of the fundamental electrochemical properties of [bmim][NTf2], supported by quantitative data and detailed experimental protocols. The presented information underscores the importance of purity and meticulous experimental technique in obtaining reliable and reproducible results. The provided visualizations aim to clarify the relationships between key properties and the logical flow of electrochemical characterization. This guide serves as a foundational resource for scientists and researchers leveraging the unique properties of [bmim][NTf2] in their electrochemical applications.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

Methodological & Application

Application Notes and Protocols for the Use of [bmim][TF2N] as an Electrolyte in Lithium-ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [bmim][TF2N], as a promising electrolyte for lithium-ion batteries. This document details its electrochemical properties, provides protocols for key experiments, and outlines the logical framework for its application.

Introduction

The quest for safer and higher-performance lithium-ion batteries has driven research into alternative electrolytes to the conventional flammable organic carbonates. Ionic liquids (ILs), salts that are molten at or near room temperature, have emerged as a compelling option due to their inherent properties such as negligible volatility, non-flammability, high thermal stability, and a wide electrochemical window.[1][2] Among the various ionic liquids, [bmim][TF2N] has been extensively studied for its favorable combination of electrochemical and physical properties. This document serves as a practical guide for researchers interested in utilizing [bmim][TF2N] in their lithium-ion battery research.

Physicochemical and Electrochemical Properties

The performance of [bmim][TF2N] as an electrolyte is dictated by a combination of its physical and electrochemical characteristics. When a lithium salt, typically lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), is dissolved in [bmim][TF2N], the resulting electrolyte exhibits properties that are crucial for battery operation.

Table 1: Key Properties of [bmim][TF2N]-based Electrolytes

| Property | Value | Conditions |

| Ionic Conductivity (σ) | 1 - 10 mS/cm | Room Temperature, with LiTFSI salt |

| Electrochemical Stability Window | ~4.5 V to 5.0 V vs. Li/Li⁺ | |

| Cation Reduction Potential | ~ -2.0 V vs. Fc/Fc⁺ | Neat [bmim][TF2N] |

| Anion Oxidation Potential | ~ 1.0 V vs. Fc/Fc⁺ | Neat [bmim][TF2N] |

| Thermal Stability | Decomposes at temperatures above 300 °C |

Note: The ionic conductivity and electrochemical stability window can vary depending on the concentration of the lithium salt and the presence of any additives.

Experimental Protocols

The following sections detail the standard procedures for the preparation and evaluation of [bmim][TF2N]-based electrolytes for lithium-ion batteries.

Synthesis of [bmim][TF2N]

A common method for the synthesis of [bmim][TF2N] involves a two-step process. First, 1-methylimidazole is reacted with an n-butyl halide (e.g., 1-chlorobutane or 1-bromobutane) to form the 1-butyl-3-methylimidazolium halide salt ([bmim][Cl] or [bmim][Br]).[3][4] This is followed by a metathesis reaction with a lithium or sodium salt of the bis(trifluoromethylsulfonyl)imide anion (LiTFSI or NaTFSI).[4]

Protocol for [bmim][TF2N] Synthesis:

-

Quaternization: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like acetonitrile. Add 1-chlorobutane in a slight molar excess. Heat the mixture under reflux for 24 hours.[3] After the reaction, remove the solvent under vacuum to obtain [bmim][Cl].

-